Urea, 1,1'-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-
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Overview
Description
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with nitroso and chloroethyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core urea structure, which is then functionalized with the desired substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the correct formation of the compound. Solvents such as dichloromethane or ethanol may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would include:
Bulk Synthesis: Utilizing large reactors to handle the initial synthesis steps.
Continuous Monitoring: Employing sensors and automated controls to monitor reaction conditions.
Purification and Quality Control: Implementing large-scale purification methods and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can also be reduced to amines under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity.
Comparison with Similar Compounds
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1,1’-(4-methyl-1,3-phenylene)bis(3-cyclohexylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
- 1,1’-(4-methyl-1,3-phenylene)bis(3-butylurea)
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Uniqueness: : The presence of nitroso and chloroethyl groups in Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) distinguishes it from other similar compounds, providing unique chemical reactivity and potential biological activity.
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56713-63-4 |
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Molecular Formula |
C13H16Cl2N6O4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C13H16Cl2N6O4/c1-9-2-3-10(16-12(22)20(18-24)6-4-14)8-11(9)17-13(23)21(19-25)7-5-15/h2-3,8H,4-7H2,1H3,(H,16,22)(H,17,23) |
InChI Key |
VUVZSBPMOHFBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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